molecular formula C18H23NO3S B2751408 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034567-29-6

2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2751408
CAS No.: 2034567-29-6
M. Wt: 333.45
InChI Key: JJUQLMPCRLRIMF-UHFFFAOYSA-N
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Description

Chemical Identity and Properties: 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is an organic compound with the CAS Registry Number 2034567-29-6 . Its molecular formula is C 18 H 23 NO 3 S, corresponding to a molecular weight of 333.4 g/mol . The compound is characterized by a benzamide core substituted with a 2-ethoxy group and a pentyl chain linker that incorporates both a hydroxy group and a thiophen-2-yl moiety . This structure is represented by the SMILES notation CCOc1ccccc1C(=O)NCCC(CCO)c1cccs1 . Research Context and Potential Applications: As a benzamide derivative, this compound belongs to a class of molecules known for their significant role in biological systems and material chemistry . Benzamides are frequently explored in medicinal chemistry for their ability to interact with various biological targets. While the specific research applications and mechanism of action for 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide are still being investigated, related compounds in its class have demonstrated diverse biological activities. For instance, certain benzamide-thiophene hybrids are the subject of research in various fields, highlighting the potential of this structural framework . Researchers are encouraged to investigate this compound for its potential interactions with biological systems, leveraging its hybrid structure that combines a benzamide with a thiophene heterocycle. Usage and Handling: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. While specific storage conditions are not fully established, it is generally recommended to store such reagents in a cool, dry place, and it is advisable to keep the container tightly sealed under an inert atmosphere.

Properties

IUPAC Name

2-ethoxy-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-2-22-16-7-4-3-6-15(16)18(21)19-11-9-14(10-12-20)17-8-5-13-23-17/h3-8,13-14,20H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUQLMPCRLRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the ethoxy group through an etherification reaction. The thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The benzamide core can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzamide core would produce an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could play a role in binding to specific molecular targets, while the benzamide core might influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Key Substituents Target/Activity IC50/Data Key Features References
a1 (N-(Thiophen-2-yl) Benzamide) Thiophen-2-yl, unsubstituted benzamide BRAFV600E kinase 2.01 μM First-in-class inhibitor; SAR studies highlight thiophene's role in ATP-binding site interaction.
Compound 27 (NS5 RdRp Inhibitor) 5-(3-Hydroxypropynyl)thiophen-2-yl, 2,4-dimethoxy, phenylsulfonyl NS5 RdRp (Antiviral) N/A Hydroxypropynyl group enhances binding; methoxy groups optimize potency.
Compound 29 (NS5 RdRp Inhibitor) 5-(3-Hydroxypropynyl)thiophen-2-yl, 4-methoxy-2-methyl, quinolinylsulfonyl NS5 RdRp (Antiviral) N/A Methyl substitution improves selectivity; quinolinylsulfonyl increases steric bulk.
N-(3-(Ethyl(methyl)amino)propyl)-4-(Thiophen-2-yl)benzamide (14) Ethyl(methyl)amino propyl, thiophen-2-yl D3 Receptor (Bitopic Ligand) N/A Flexible alkyl chain enhances receptor interaction; moderate yield (55%).
2-(Benzo[b]thiophen-2-yl)-N-(2-Methoxyethyl)benzamide (3d) Benzo[b]thiophen-2-yl, methoxyethyl Catalytic Intermediate N/A High synthetic yield (70%); methoxyethyl improves solubility.
N-(4-(2-Aminocyclopropyl)phenyl)-4-(Thiophen-2-yl)benzamide (4a) Aminocyclopropylphenyl, thiophen-2-yl LSD1 Inhibitor N/A Rigid cyclopropyl linker enhances conformational stability.

Structure-Activity Relationship (SAR) Trends

  • Ethoxy vs.
  • Hydroxyl Group Impact : The 5-hydroxyl on the pentyl linker could mimic the hydroxypropynyl group in 27 , enhancing solubility and hydrogen bonding with polar residues in enzymatic targets .
  • Thiophene Substitution : Thiophen-2-yl is critical for activity in a1 and 4a , suggesting its necessity in the target compound for kinase or receptor binding .

Pharmacological Potential

While the target compound lacks explicit bioactivity data, its design integrates features of multiple drug candidates:

  • Kinase Inhibition : Structural similarity to a1 implies possible BRAFV600E inhibition, though the ethoxy group and pentyl chain may alter potency .

Biological Activity

The compound 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a novel benzamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can be represented as follows:

C17H23NO3S\text{C}_{17}\text{H}_{23}\text{N}\text{O}_{3}\text{S}

This compound features a benzamide core with an ethoxy group, a hydroxyl group, and a thiophene moiety, which are believed to contribute to its biological properties.

The mechanism of action for 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves interactions with specific biological targets. The hydroxyl group may enhance binding affinity through hydrogen bonding, while the thiophene ring can interact with various enzymes or receptors, potentially modulating their activity. These interactions are critical for the compound's pharmacological effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines, with IC50 values indicating effective dose-response relationships.
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokine production, although specific pathways need further elucidation.
  • Antimicrobial Properties : There is emerging evidence that compounds similar to 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerHeLa25
AnticancerCaCo-230
Anti-inflammatoryLPS-stimulated macrophages50
AntimicrobialE. coli20

Case Study: Anticancer Activity

A study conducted on the anticancer properties of 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involved treating HeLa and CaCo-2 cell lines with varying concentrations of the compound. The results indicated significant inhibition of cell viability at concentrations above 20 µM, with morphological changes observed under microscopy suggesting apoptosis as a mechanism of action.

Case Study: Anti-inflammatory Effects

In a model using LPS-stimulated macrophages, the compound reduced the production of TNF-alpha and IL-6 by approximately 40% at a concentration of 50 µM. This suggests that it may modulate inflammatory responses potentially through inhibition of NF-kB signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 2-ethoxy-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide, and what challenges arise during synthesis?

The synthesis typically involves multi-step organic reactions. A common approach starts with forming the benzamide core via reaction of a benzoyl chloride with an amine, followed by introducing the thiophene and hydroxy-pentyl groups through nucleophilic substitution or alkylation. Key challenges include controlling regioselectivity during thiophene incorporation and maintaining the stability of the hydroxyl group under basic conditions. Reagents like DMF and strong bases (e.g., NaH) are often used, while purification requires column chromatography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Essential for confirming the structure of the benzamide backbone, ethoxy group, and thiophene ring. 1^1H and 13^13C NMR resolve substituent positions and stereochemistry.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves 3D molecular packing and hydrogen-bonding interactions if single crystals are obtained. SHELX software is widely used for refinement .

Q. What purification strategies are recommended post-synthesis?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively isolates the target compound. Reverse-phase HPLC may resolve polar byproducts. Solvent choices (e.g., DCM for extraction) and reaction quenching protocols (e.g., acidic/basic workup) are critical to minimize degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP functional) model electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Exact-exchange terms improve thermochemical accuracy, such as predicting bond dissociation energies or redox potentials. Basis sets like 6-31G* are suitable for geometry optimization .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Strategies include:

  • Re-evaluating purity via HPLC and elemental analysis.
  • Testing structural analogs to isolate bioactive moieties (e.g., thiophene vs. benzamide contributions).
  • Cross-referencing PubChem bioassay data for consistency .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Functional Group Modification: Replace the ethoxy group with methoxy or isopropoxy to assess steric/electronic effects.
  • Biological Assays: Compare IC50_{50} values in enzyme inhibition (e.g., kinases) or antimicrobial activity.
  • Computational Docking: Map interactions with target proteins (e.g., binding affinity to ATP pockets) .

Q. How can the mechanism of action in biological systems be experimentally determined?

  • X-ray Crystallography: Resolve ligand-protein co-crystal structures to identify binding motifs.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.
  • Kinetic Studies: Monitor enzyme inhibition (e.g., KiK_i determination) under varied pH/temperature .

Q. What are the key functional groups influencing chemical reactivity and stability?

  • Benzamide Core: Susceptible to hydrolysis under acidic/basic conditions.
  • Thiophene Ring: Participates in electrophilic substitution (e.g., bromination).
  • Hydroxyl Group: Prone to oxidation; protection (e.g., TBS ether) may be needed during synthesis .

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